
An In-depth Technical Guide to the Discovery
and Development of JNJ-26070109

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-26070109

Cat. No.: B15615440 Get Quote

A Novel, Potent, and Selective Cholecystokinin 2
(CCK2) Receptor Antagonist
This technical guide provides a comprehensive overview of the discovery, development,

mechanism of action, and preclinical evaluation of JNJ-26070109, a selective and competitive

antagonist of the cholecystokinin 2 (CCK2) receptor. This document is intended for

researchers, scientists, and drug development professionals interested in the pharmacology

and therapeutic potential of CCK2 receptor antagonists.

Discovery and Development
JNJ-26070109, chemically identified as (R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-

(quinoxaline-5-sulfonylamino)-benzamide, was synthesized and developed by Janssen

Pharmaceutical Research & Development. It emerged from a program aimed at identifying

novel therapeutic agents for gastroesophageal reflux disease (GORD). The rationale for its

development was based on the established role of the CCK2 receptor, and its endogenous

ligand gastrin, in stimulating gastric acid secretion.[1]

The development of JNJ-26070109 was driven by the need for a therapeutic agent that could

effectively control gastric acid without the rebound hypersecretion often observed with proton

pump inhibitors (PPIs).[1] Preclinical studies have demonstrated its potential in not only

inhibiting gastric acid secretion but also in preventing omeprazole-induced acid rebound.[1][2]
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A review of the Johnson & Johnson pipeline information from October 2025 does not list JNJ-
26070109 in active development, suggesting that its clinical development may have been

discontinued or is not currently a key focus.[3][4]

Mechanism of Action
JNJ-26070109 is a high-affinity, competitive, and selective antagonist of the cholecystokinin 2

(CCK2) receptor.[5][6] The CCK2 receptor is a G-protein coupled receptor (GPCR) that plays a

crucial role in regulating gastric acid secretion. Its primary endogenous ligand is the hormone

gastrin.

Gastrin stimulates gastric acid secretion through two main pathways involving the CCK2

receptor:

Direct Pathway: Gastrin directly binds to CCK2 receptors on the surface of gastric parietal

cells, initiating a signaling cascade that leads to the secretion of hydrochloric acid.[7]

Indirect Pathway: Gastrin also binds to CCK2 receptors on enterochromaffin-like (ECL) cells.

[8] This binding stimulates the release of histamine from ECL cells.[7][9] Histamine then acts

on H2 receptors on parietal cells, further stimulating acid secretion.[9]

By competitively blocking the CCK2 receptor, JNJ-26070109 inhibits both the direct and

indirect pathways of gastrin-stimulated acid secretion.

Signaling Pathways
The binding of gastrin to the CCK2 receptor on parietal and ECL cells triggers a cascade of

intracellular signaling events. The primary signaling pathway involves the activation of Gq/11

proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein

kinase C (PKC).[7] These signaling events ultimately culminate in the activation of the H+/K+-

ATPase (proton pump) in parietal cells and the exocytosis of histamine from ECL cells.
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CCK2 Receptor Signaling Pathway in Gastric Acid Secretion

Quantitative Pharmacological Data
The following tables summarize the key quantitative data for JNJ-26070109 from various

preclinical studies.

Table 1: In Vitro Receptor Binding Affinity and Potency
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Parameter Species Receptor Value Reference

pKi Human CCK2 8.49 [5][6]

Rat CCK2 7.99 [5][6]

Dog CCK2 7.70 [5][6]

pKB Human CCK2

8.53 (Calcium

Mobilization

Assay)

[6]

Mouse CCK2
8.19 (Isolated

Stomach Assay)
[6]

Table 2: In Vivo Efficacy in Animal Models
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Parameter Species Model Value Reference

Oral EC50 Rat

Pentagastrin-

stimulated acid

secretion

1.5 µM [6]

Dog

Pentagastrin-

stimulated acid

secretion

0.26 µM [6]

Inhibition of

Basal Acid

Secretion

Rat

Chronic

treatment (30

µmol·kg⁻¹)

~66% [1]

Inhibition of

Pentagastrin-

stimulated Acid

Secretion

Rat

Chronic

treatment (30

µmol·kg⁻¹)

~70% [1]

Inhibition of

Histamine-

stimulated Acid

Secretion

Rat

Chronic

treatment (30

µmol·kg⁻¹)

~25% [1]

Inhibition of

Basal Acid

Secretion

Rat
Acute IV dose

(60 µmol·kg⁻¹)
>80% [1]

Table 3: Pharmacokinetic Properties

Parameter Species Value Reference

Oral Bioavailability

(%F)
Rat 73 ± 16% [6]

Dog 92 ± 12% [6]

Half-life (t1/2) Rat 1.8 ± 0.3 h [6]

Dog 1.2 ± 0.1 h [6]
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Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of

JNJ-26070109 for the CCK2 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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